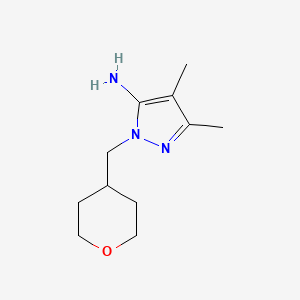![molecular formula C12H10N2 B13891230 3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)
3-Methylimidazo[2,1-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylimidazo[2,1-a]isoquinoline is a heterocyclic aromatic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by its fused ring structure, which includes an imidazole ring fused to an isoquinoline ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Methylimidazo[2,1-a]isoquinoline involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is typically carried out in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another method involves the use of aryl methyl ketones and isoquinolin-1-amine in a one-pot approach mediated by iodine and dimethyl sulfoxide (DMSO). This method efficiently generates multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazoisoquinolines, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Methylimidazo[2,1-a]isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential as a bioactive molecule.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3-Methylimidazo[2,1-a]isoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes such as phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways . The compound’s ability to bind to these targets can lead to the modulation of cellular processes, including cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure and exhibit a wide range of biological activities, including antitumor and anticonvulsant properties.
Imidazo[1,2-a]pyridines: Known for their activity against multidrug-resistant tuberculosis, these compounds also possess significant medicinal chemistry applications.
Uniqueness
3-Methylimidazo[2,1-a]isoquinoline is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C12H10N2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-methylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C12H10N2/c1-9-8-13-12-11-5-3-2-4-10(11)6-7-14(9)12/h2-8H,1H3 |
InChI-Schlüssel |
CTBLDTFMPPMODR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2N1C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)



![Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate](/img/structure/B13891177.png)

![1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate](/img/structure/B13891201.png)

![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)
![2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)

![2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride](/img/structure/B13891227.png)

